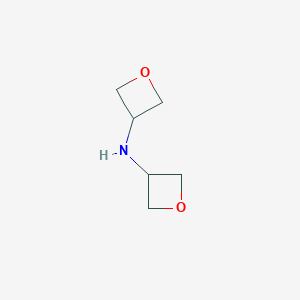
Di(oxetan-3-yl)amine
Übersicht
Beschreibung
Di(oxetan-3-yl)amine is a chemical compound with the CAS Number: 1057682-66-2 . It has a molecular weight of 129.16 .
Synthesis Analysis
The synthesis of oxetane derivatives has been a prominent research area in synthetic chemistry . A tandem strategy that combines allylic amination and ring-opening of oxetanes has been developed to synthesize medium-sized heterocycles . Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .Molecular Structure Analysis
The molecular structure of Di(oxetan-3-yl)amine is represented by the InChI code: 1S/C6H11NO2/c1-5(2-8-1)7-6-3-9-4-6/h5-7H,1-4H2 .Chemical Reactions Analysis
Oxetanes, including Di(oxetan-3-yl)amine, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .Physical And Chemical Properties Analysis
Di(oxetan-3-yl)amine is a colorless to yellow liquid .Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
- Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
- Oxetanes are known as a nonclassical isoster of the carbonyl group, due to its high polarity and great ability to function as an acceptor of hydrogen bond .
- Oxetanes form more effective H-bonds than other cyclic ethers .
- Oxetanes compete as H-bond acceptors with the majority of carbonyl functional groups like aliphatic ketones, aldehydes, and esters .
- Some examples of compounds bearing the oxetane are oxetanocin A, thromboxane A 2, mitrephorone A, oxetine and laureatin, as well as the marketed chemotherapy drugs Taxol and Taxotere and a new kinase inhibitor GS-9876 .
-
Synthesis of New Derivatives
- Oxetanes have driven numerous studies into the synthesis of new oxetane derivatives .
- These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
- Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .
-
Synthesis of New Heterocyclic Amino Acid Derivatives
- A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described .
- The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
- The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
-
Antibacterial and Herbicidal Effects
- Oxetin, which contains an oxetane ring, was isolated from a broth of Streptomyces sp. OM-2317 and has antibacterial and herbicidal effects .
- It was reported to inhibit Bacillus subtilis and Piricularia oryzae in minimal media, as well as showing herbicidal activity, inhibiting glutamine synthetase from spinach leaves .
-
Ring-Opening and Ring-Expansion Reactions
- Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
- Examples of oxetane derivatives in ring-opening and ring-expansion reactions are described .
- These applications have driven numerous studies into the synthesis of new oxetane derivatives .
-
Synthesis of Structurally Diverse 2-Methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide Derivatives
Safety And Hazards
Di(oxetan-3-yl)amine is classified as a dangerous substance. It has the hazard statements H314, H315, H319, H335, which indicate that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .
Zukünftige Richtungen
The construction of medium-sized ring compounds has been a prominent research area in synthetic chemistry . The development of a tandem strategy that combines allylic amination and ring-opening of oxetanes to synthesize medium-sized heterocycles represents a significant advancement . This suggests that further exploration and development of similar strategies could be a promising direction for future research.
Eigenschaften
IUPAC Name |
N-(oxetan-3-yl)oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2-8-1)7-6-3-9-4-6/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMLCWCGBGGOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(oxetan-3-yl)amine | |
CAS RN |
1057682-66-2 | |
| Record name | Di(oxetan-3-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



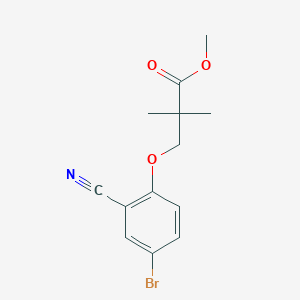
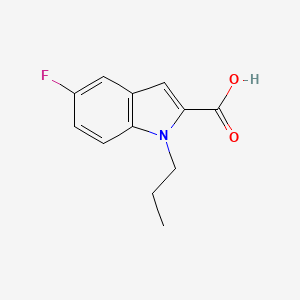
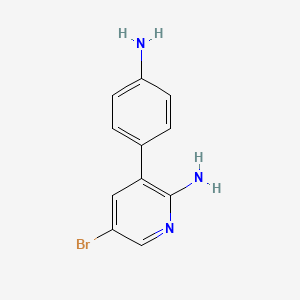
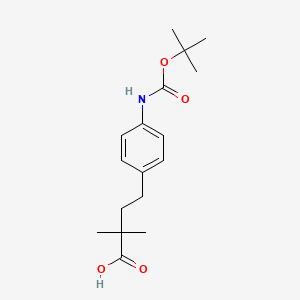
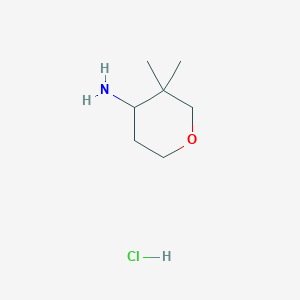
![(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1403375.png)
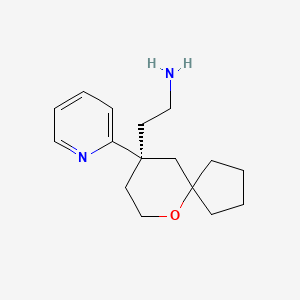
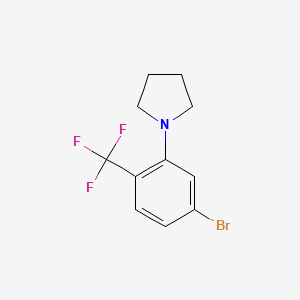
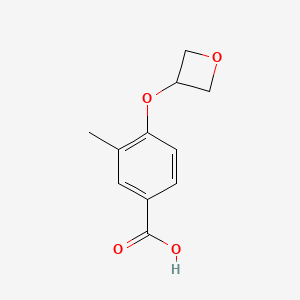
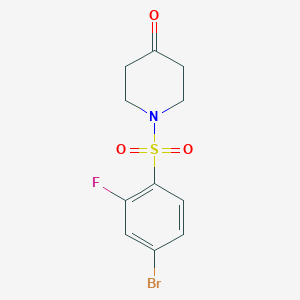
![Tert-Butyl 5H-Spiro[Azetidine-3,6-Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine]-1-Carboxylate](/img/structure/B1403385.png)
![1-Oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1403387.png)
![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)
![ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B1403390.png)